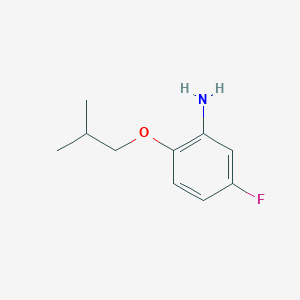

5-Fluoro-2-isobutoxyaniline

描述

Contextualization within Aniline (B41778) and Fluoroaniline Chemistry

Aniline and its derivatives are cornerstone compounds in organic chemistry, serving as precursors for dyes, polymers, and pharmaceuticals. The introduction of a fluorine atom onto the aniline ring to create fluoroanilines significantly alters the electronic properties of the molecule. Fluorine's high electronegativity can influence the reactivity of the aromatic ring and the basicity of the amino group. This modification is a key strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.gov

5-Fluoro-2-isobutoxyaniline is a member of the broader family of fluoroanilines. Its structure is characterized by a fluorine atom at the C5 position and an isobutoxy group at the C2 position of the aniline ring. This specific substitution pattern differentiates it from other isomers and dictates its reactivity in various chemical transformations. The interplay between the electron-withdrawing fluorine atom and the electron-donating isobutoxy group, ortho to the amino group, creates a unique electronic environment on the aromatic ring.

Strategic Importance of Fluorinated Anilines in Advanced Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netmdpi.comacs.org Fluorinated anilines, in particular, are highly valued building blocks. rsc.org The presence of fluorine can lead to enhanced biological activity, improved metabolic stability, and increased lipophilicity, which can facilitate the transport of a molecule across biological membranes. nih.gov

The development of efficient synthetic methods to produce fluorinated anilines is an active area of research. nih.govnih.govacs.org These methods often involve transition-metal-catalyzed reactions or domino reactions to achieve the desired substitution patterns with high selectivity. researchgate.netrsc.org The strategic placement of fluorine, as seen in this compound, allows chemists to fine-tune the properties of the final products. This makes fluorinated anilines like this compound crucial intermediates in the synthesis of complex, high-value molecules. For instance, fluorinated anilines are used in the synthesis of certain anti-inflammatory drugs, anticancer agents, and other bioactive compounds. rsc.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 640768-04-3 bldpharm.com |

| Molecular Formula | C10H14FNO bldpharm.com |

| Molecular Weight | 183.22 g/mol |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| SMILES | CC(C)COC1=CC=C(F)C=C1N bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLQNMDZNBGDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651426 | |

| Record name | 5-Fluoro-2-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640768-04-3 | |

| Record name | 5-Fluoro-2-(2-methylpropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640768-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Isobutoxyaniline

Established Synthetic Pathways and Precursor Utilization

Traditional synthetic routes to 5-Fluoro-2-isobutoxyaniline typically rely on multi-step sequences starting from readily available fluorinated aromatic compounds. These pathways are well-documented in principle and are based on fundamental organic reactions.

A common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic compound. This approach is highly applicable for the preparation of this compound, typically starting with a precursor such as 4-fluoro-2-nitrophenol (B1295195) or a related derivative.

The general pathway involves two key steps:

Etherification: An O-alkylation reaction, often a Williamson ether synthesis, is performed on a fluorinated nitrophenol. For instance, 4-fluoro-2-nitrophenol can be reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base to form the intermediate, 1-fluoro-2-isobutoxy-4-nitrobenzene.

Reduction: The nitro group of the intermediate is then reduced to an amine. This is a standard transformation with numerous available reagents. A widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. mdpi.com Another common method involves the use of metals in acidic media, such as iron, tin, or zinc in hydrochloric acid. google.com The selective reduction of one nitro group in a dinitro compound, such as reducing 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline, demonstrates the feasibility of achieving regioselectivity in these reactions. google.com

Table 1: Typical Conditions for Nitro Group Reduction This table is interactive. Click on the headers to sort.

| Reductant System | Catalyst/Reagent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Ethanol (B145695), Methanol (B129727), Ethyl Acetate (B1210297) | Room Temperature - 80°C | Generally high yield and clean reaction; requires specialized pressure equipment. mdpi.com |

| Metal/Acid | Fe, Sn, Zn / HCl, Acetic Acid | Water, Ethanol | Room Temperature - Reflux | Cost-effective and common in laboratory scale; can generate significant metallic waste. google.com |

An alternative retrosynthetic approach involves forming the ether linkage on a pre-existing aminophenol skeleton. This pathway begins with a molecule like 2-amino-5-fluorophenol. nih.gov

The synthesis proceeds via O-alkylation, where the phenolic hydroxyl group is converted to an isobutoxy ether. The Williamson ether synthesis is a classic and direct method for this transformation. The process involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an isobutyl halide.

Key considerations for this approach include the potential for N-alkylation as a competing side reaction. However, by carefully selecting the base and reaction conditions, O-alkylation can be favored. The higher acidity of the phenolic proton compared to the amine proton allows for selective deprotonation and subsequent alkylation on the oxygen atom. Modern cross-coupling reactions, while more commonly used for N-arylation, provide a conceptual basis for the selective formation of C-O and C-N bonds. galchimia.compageplace.de

Innovative and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent advancements focus on developing more sustainable and efficient synthetic methods. nih.gov These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. researchgate.net

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and safety issues associated with volatile organic solvents. nih.gov For the synthesis of aniline (B41778) derivatives, methods have been developed that proceed by heating a mixture of reactants without any solvent, sometimes with a catalyst. nih.govrsc.org For example, nucleophilic aromatic substitution reactions can be performed under solvent-free conditions, potentially reducing reaction times and simplifying product purification. This approach could be applied to the etherification step in the synthesis of this compound.

Catalysis is a fundamental principle of green chemistry, offering pathways with higher efficiency and lower energy requirements. monash.edu

Catalytic Reduction: As mentioned, catalytic hydrogenation is a greener alternative to stoichiometric reducing agents like iron or tin for the reduction of nitroarenes. mdpi.com The catalyst can often be recovered and reused, and the primary byproduct is water, leading to a much cleaner process. mdpi.comresearchgate.net

C-N and C-O Bond Formation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds) and related C-O coupling reactions, offer mild and versatile methods for constructing the aniline and ether moieties. galchimia.compageplace.de While often used for creating aryl-aryl or aryl-heteroatom bonds, these catalytic systems can be adapted for alkylation reactions. Iron-based catalysts, being more abundant and less toxic than precious metals, are increasingly explored for such "hydrogen-borrowing" reactions between alcohols and amines. acs.org

Atom economy is a key metric for evaluating the "greenness" of a synthesis, measuring how many atoms from the reactants are incorporated into the final product. wikipedia.orgprimescholars.com Addition and rearrangement reactions are inherently high in atom economy, while substitution and elimination reactions are less so.

In the context of this compound synthesis, improving atom economy involves:

Choosing Addition Reactions: Catalytic hydrogenation for nitro reduction is an example of an addition reaction with 100% theoretical atom economy (Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O), where the only "waste" is water. This contrasts sharply with metal/acid reductions that generate large amounts of metal salt waste. monash.edu

Minimizing Protecting Groups: Synthetic routes that avoid the use of protecting and deprotecting groups are more atom-economical as they reduce the number of steps and the amount of reagents used and waste generated.

Waste Reduction: The principles of green chemistry emphasize not just maximizing the incorporation of reactants but also minimizing the total volume of waste, including solvents, byproducts, and purification media. nih.gov The shift from stoichiometric reagents to catalytic systems is a primary strategy for achieving this goal. monash.edumonash.edu

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-fluorophenol |

| 2-fluoro-5-nitroaniline |

| 2,4-dinitrofluorobenzene |

| 4-fluoro-2-nitrophenol |

| isobutyl bromide |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide (PtO₂) |

| Raney nickel |

| Sodium hydride |

Optimization of Reaction Parameters and Yield Enhancement for this compound

A primary synthetic route commences with the Williamson ether synthesis, a well-established method for forming ethers. wikipedia.org This involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. scispace.com In the synthesis of the precursor, 4-Fluoro-1-isobutoxy-2-nitrobenzene (B2813235), this translates to the reaction of 4-fluoro-2-nitrophenol with an isobutyl halide, such as isobutyl bromide.

To facilitate this SN2 reaction, a suitable base is required to deprotonate the phenolic hydroxyl group of 4-fluoro-2-nitrophenol, thereby increasing its nucleophilicity. Common bases employed for this purpose include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used as they can effectively solvate the cation of the base while not interfering with the nucleophilic attack. wikipedia.org Reaction temperatures are typically maintained in the range of 80-120°C to ensure a reasonable reaction rate without promoting side reactions.

The subsequent step is the reduction of the nitro group in 4-Fluoro-1-isobutoxy-2-nitrobenzene to an amine, yielding the target compound. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of a hydrogen source. The optimization of this step often focuses on the catalyst loading, hydrogen pressure, and the choice of solvent. Alcohols like ethanol or methanol are common solvents for this reaction. The temperature is typically kept moderate, often near room temperature, to ensure high selectivity and prevent over-reduction or side reactions.

The following interactive table summarizes the key reaction parameters and their typical ranges for the synthesis of this compound, based on analogous transformations reported in the literature.

| Step | Parameter | Typical Range/Value | Purpose |

| Williamson Ether Synthesis | Base | NaOH, K2CO3 | Deprotonation of phenol |

| Solvent | DMF, Acetonitrile | Polar aprotic medium | |

| Temperature | 80 - 120 °C | To achieve sufficient reaction rate | |

| Reactant Ratio | Slight excess of isobutyl bromide | To ensure complete reaction of the phenol | |

| Nitro Group Reduction | Catalyst | Pd/C, PtO2, Raney Nickel | To facilitate hydrogenation |

| Hydrogen Source | H2 gas, Hydrazine | Reducing agent | |

| Solvent | Ethanol, Methanol | To dissolve the nitro compound | |

| Temperature | 25 - 60 °C | To control selectivity | |

| Pressure | 1 - 5 atm (for H2 gas) | To ensure sufficient hydrogen availability |

Yield enhancement strategies often involve the careful control of these parameters. For the etherification, ensuring anhydrous conditions can prevent the hydrolysis of the isobutyl halide and improve the efficiency of the reaction. In the reduction step, the choice and handling of the catalyst are crucial. Ensuring the catalyst is active and not poisoned can significantly impact the reaction rate and completeness, directly affecting the final yield.

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. The typical workflow involves an initial work-up to remove inorganic byproducts, followed by one or more chromatographic or distillation steps to separate the target compound from unreacted starting materials and organic side products.

The initial work-up after the reduction of the nitro group typically involves filtering off the solid catalyst. The filtrate, containing the crude product, is then often subjected to a liquid-liquid extraction. As an aromatic amine, this compound will be basic. This property can be exploited by washing the organic layer with a dilute aqueous acid solution to remove any remaining basic impurities. Conversely, if the starting nitro compound is still present, its removal can be facilitated by washing with a dilute base. The organic layer is then washed with water and brine to remove any residual acid, base, or salts, and subsequently dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

After the initial work-up and solvent removal, the crude product is often purified by one of the following methods:

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation is a common method for purification. This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, preventing decomposition.

Column Chromatography: This is a highly effective method for separating compounds with similar polarities. For aromatic amines, silica (B1680970) gel is a common stationary phase. However, due to the basic nature of amines, they can sometimes interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), with the polarity of the mixture optimized to achieve good separation.

The purity of the isolated this compound is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and its structure is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following table outlines the common purification techniques and their specific roles in the isolation of this compound.

| Purification Step | Technique | Purpose | Key Considerations |

| Initial Work-up | Filtration | Removal of solid catalyst (e.g., Pd/C) | Ensure complete removal to prevent contamination. |

| Liquid-Liquid Extraction | Separation from aqueous-soluble impurities | Choice of appropriate organic solvent. | |

| Aqueous Washes (Acid/Base) | Removal of acidic or basic impurities | The product is basic, so acid washes should be used cautiously. | |

| Final Purification | Vacuum Distillation | Separation based on boiling point | Product must be thermally stable. |

| Column Chromatography | Separation based on polarity | Use of a basic modifier in the eluent may be necessary. |

Advanced Spectroscopic Characterization of 5 Fluoro 2 Isobutoxyaniline

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Fluoro-2-isobutoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, would provide a complete picture of its atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. mnstate.edumasterorganicchemistry.com The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the isobutoxy group.

The aromatic region (typically 6.0-8.0 ppm) would display signals for the three protons on the aniline (B41778) ring. msu.edu Due to the substitution pattern, these protons are in unique chemical environments and would likely appear as complex multiplets resulting from coupling to each other and to the fluorine atom. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The isobutoxy group protons would appear in the aliphatic region (typically 0.9-4.0 ppm). A doublet integrating to six protons is expected for the two equivalent methyl (CH₃) groups. A multiplet integrating to one proton would correspond to the methine (CH) proton, and a doublet integrating to two protons would represent the methylene (B1212753) (-OCH₂) group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H | ~6.5 - 7.0 | Multiplet (m) | 3H |

| Amino (-NH₂) | Variable (broad) | Singlet (s) | 2H |

| Methylene (-OCH₂) | ~3.8 | Doublet (d) | 2H |

| Methine (-CH(CH₃)₂) | ~2.0 | Multiplet (m) | 1H |

| Methyl (-CH(CH₃)₂) | ~1.0 | Doublet (d) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the number of unique carbon environments in a molecule. huji.ac.illibretexts.org In a proton-decoupled spectrum, each unique carbon atom in this compound would produce a single peak. The molecule has 10 carbon atoms, and due to molecular asymmetry, 10 distinct signals are expected.

The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.orgksu.edu.sa The aromatic carbons would resonate in the downfield region (~110-160 ppm), with their exact shifts influenced by the fluorine, amino, and isobutoxy substituents. The carbon atom bonded to fluorine would show a large C-F coupling constant. The carbons of the isobutoxy group would appear in the upfield region, with the oxygen-bonded methylene carbon being the most downfield of the aliphatic signals (~70-80 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | ~155 - 160 (with large ¹JCF coupling) |

| Aromatic C-O | ~145 - 150 |

| Aromatic C-N | ~140 - 145 |

| Aromatic C-H | ~105 - 120 |

| Methylene (-OCH₂) | ~75 |

| Methine (-CH(CH₃)₂) | ~28 |

| Methyl (-CH(CH₃)₂) | ~19 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. nih.govazom.com For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. This signal would be split into a multiplet due to coupling with the nearby aromatic protons. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring. sigmaaldrich.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments reveal correlations between nuclei, which is crucial for unambiguously assigning the signals from 1D spectra. iium.edu.mywikipedia.org

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent aromatic protons and, within the isobutoxy group, between the -OCH₂ protons and the -CH proton, as well as between the -CH proton and the two -CH₃ groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its attached carbon signal in the ¹³C NMR spectrum, confirming the assignments of the aromatic C-H, -OCH₂, -CH, and -CH₃ groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. scienceready.com.au The molecular formula of this compound is C₁₀H₁₄FNO, giving it a molecular weight of approximately 183.22 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. pg.edu.pl Key fragmentation pathways for anilines and ethers would be expected. docbrown.info The most prominent fragmentation would likely involve the loss of the isobutyl group or parts of it.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 183 | [C₁₀H₁₄FNO]⁺ | Molecular Ion ([M]⁺) |

| 127 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) via rearrangement |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. iastate.eduuha.fr

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The N-H stretching of the primary amine (-NH₂) would appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic isobutyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong C-O stretching band for the aryl-alkyl ether would be expected around 1200-1250 cm⁻¹. The C-F stretch would appear as a strong band in the 1100-1300 cm⁻¹ region. scispace.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. tum.de Aromatic C=C stretching vibrations would give strong signals around 1600 cm⁻¹. Symmetric vibrations of the non-polar parts of the molecule, such as the C-C backbone of the isobutyl group, would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. ijermt.org When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. mdpi.com

In this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic spectrum of aniline, a parent compound, typically displays strong absorption bands due to π → π* transitions of the aromatic system. researchgate.net The presence of substituents on the benzene ring—specifically the electron-donating amino (-NH₂) and isobutoxy (-OCH₂CH(CH₃)₂) groups, and the electron-withdrawing fluorine (-F) atom—significantly influences the energy of these transitions and thus the position of the absorption maxima (λmax).

The amino and isobutoxy groups, both being auxochromes, possess non-bonding electrons (n electrons) that can interact with the π-electron system of the benzene ring. This interaction, known as resonance, increases the electron density of the ring and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite the electrons, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) compared to unsubstituted benzene. ijermt.orgslideshare.net Aniline, for instance, exhibits a λmax around 280 nm, a significant shift from benzene's λmax of about 255 nm. slideshare.net

The polarity of the solvent used for the analysis can also influence the position of the λmax. ajrsp.com In polar solvents, hydrogen bonding interactions with the amino group can affect the energy levels of the electronic states, often leading to shifts in the absorption bands. rsc.org A systematic study would typically involve recording the spectrum in solvents of varying polarity to understand these interactions.

| Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) (L mol-1 cm-1) | Notes |

|---|---|---|---|

| π → π | ~290 - 310 | 1,000 - 10,000 | Primary absorption band of the substituted aromatic ring. Position influenced by combined effects of F, NH₂, and isobutoxy groups. |

| n → π | ~340 - 380 | 10 - 100 | Weaker transition involving non-bonding electrons on N and O. May be solvent-dependent and potentially overlap with the primary band. |

Advanced Spectroscopic Techniques in Solid-State Analysis

To fully characterize the structure of this compound in its solid, crystalline form, advanced spectroscopic techniques are indispensable. These methods provide detailed information about the three-dimensional arrangement of atoms, molecular packing, and intermolecular interactions that are not accessible from solution-state studies.

X-Ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the molecular and crystal structure of a compound. This technique can precisely map the atomic positions within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would reveal the planarity of the aromatic ring, the conformation of the flexible isobutoxy group, and the geometry of the amino group.

Furthermore, it provides invaluable insight into the intermolecular forces that stabilize the crystal structure, such as hydrogen bonding involving the amino group and potential non-covalent interactions involving the fluorine atom. researchgate.net The analysis of crystal packing can help understand the material's physical properties. While specific crystal data for this compound is not available, related aniline derivatives have been shown to crystallize in common crystal systems like monoclinic or orthorhombic. cambridge.org

Below is a table illustrating the type of data that would be obtained from an X-ray crystallographic analysis of this compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Data | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The size and shape of the repeating unit of the crystal lattice. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |

| Hydrogen Bond Network | N-H···N or N-H···F | Details of intermolecular interactions governing crystal packing. |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid phase. Unlike solution NMR, which averages out anisotropic interactions, ssNMR can provide information about the local chemical environment and molecular packing. For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative.

¹³C ssNMR would provide distinct signals for each carbon atom in the molecule, with chemical shifts sensitive to the local electronic environment and crystalline packing effects. This can be used to confirm the molecular structure and identify the presence of different polymorphs (different crystal forms of the same compound).

¹⁹F ssNMR is an especially sensitive probe due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus. nih.gov The ¹⁹F chemical shift is highly sensitive to its local environment, making it an excellent reporter for subtle changes in crystal packing and intermolecular interactions involving the fluorine atom. nih.gov The chemical shift anisotropy (CSA) of the fluorine nucleus, which can be measured in a static ssNMR experiment, provides detailed information about the electronic environment and symmetry around the C-F bond. nih.gov

The following table presents the expected chemical shift ranges for the key nuclei in this compound in a solid-state NMR experiment.

| Nucleus | Position in Molecule | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹⁹F | Aromatic C-F | -100 to -200 | Highly sensitive to crystal packing and intermolecular interactions. researchgate.net |

| ¹³C | Aromatic Carbons | 110 to 165 | Chemical shifts are influenced by substituents and packing. marquette.edu |

| Isobutoxy -OCH₂- | 65 to 75 | Sensitive to the conformation of the side chain. | |

| Isobutoxy -CH(CH₃)₂ | 20 to 30 | Provides information on the alkyl portion of the molecule. |

Reaction Mechanisms and Chemical Reactivity of 5 Fluoro 2 Isobutoxyaniline

Nucleophilic and Electrophilic Substitution Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring in 5-Fluoro-2-isobutoxyaniline is significantly influenced by the electronic effects of its substituents. The amino (-NH₂) and isobutoxy (-OCH₂(CH(CH₃)₂)) groups are both strong activating groups, donating electron density to the ring through resonance. allen.inchemistrytalk.org This increased electron density makes the aromatic ring highly susceptible to electrophilic attack. allen.in Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. libretexts.org

Electrophilic Aromatic Substitution (EAS):

The powerful activating effect of the amino and isobutoxy groups dominates over the deactivating effect of the fluorine atom, making the aromatic ring of this compound highly reactive towards electrophiles. libretexts.orgchemistrysteps.com These directing groups orient incoming electrophiles primarily to the ortho and para positions relative to themselves. allen.inunizin.org In this specific molecule, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic substitution.

Common electrophilic aromatic substitution reactions that aniline (B41778) and its derivatives undergo include:

Halogenation: Reaction with bromine water typically leads to polybromination due to the high activation of the ring. allen.in To achieve monosubstitution, the reactivity of the amino group can be tempered by acetylation to form an acetanilide (B955), which is a less powerful activating group. libretexts.orgbyjus.com

Nitration: Direct nitration with a mixture of concentrated nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-nitro product, because the strongly acidic conditions protonate the amino group to form the meta-directing anilinium ion (-NH₃⁺). chemistrysteps.combyjus.com Again, protecting the amino group as an acetanilide is a common strategy to favor the formation of the para-nitro product. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid results in the formation of a sulfonic acid derivative. byjus.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the ring of this compound is generally unlikely. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). chemistrysteps.comlibretexts.org In this compound, the ring is activated by electron-donating groups, making it electron-rich and thus not susceptible to attack by nucleophiles. However, under forcing conditions, or if the molecule were modified to include a strong electron-withdrawing group, the fluorine atom could potentially act as a leaving group. masterorganicchemistry.comyoutube.com

Transformations Involving the Amino Group

The primary amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group and reduce its activating effect during electrophilic aromatic substitution reactions. libretexts.orgbyjus.com

Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the primary amino group can be converted into a diazonium salt (-N₂⁺). This functional group is a valuable synthetic intermediate that can be subsequently replaced by a wide range of other substituents in Sandmeyer-type reactions. libretexts.org

Alkylation: While direct alkylation of the amino group can occur, it is often difficult to control and can lead to mixtures of mono-, di-, and even tri-alkylated products. libretexts.org

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acetic anhydride, Acid chloride | Amide |

| Diazotization | NaNO₂, HCl (cold) | Diazonium salt |

| Alkylation | Alkyl halide | Secondary/Tertiary amine |

Reactivity of the Isobutoxy Moiety

The isobutoxy group is an ether linkage, which is generally stable under many reaction conditions. pressbooks.pub However, it can be cleaved under strongly acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. youtube.commasterorganicchemistry.comlibretexts.org

The cleavage of aryl alkyl ethers, such as the isobutoxy group in this molecule, proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the alkyl group. pressbooks.publibretexts.org This results in the formation of a phenol (B47542) and an isobutyl halide. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl group. pressbooks.pub Given that the isobutyl group is a primary alkyl group, the cleavage would likely proceed through an Sₙ2 mechanism. youtube.com

Mechanistic Studies of Key Synthetic Transformations

Nitration of 1-fluoro-4-isobutoxybenzene: This would be an electrophilic aromatic substitution where the isobutoxy group directs the incoming nitro group to the ortho and para positions. The desired intermediate, 4-fluoro-1-isobutoxy-2-nitrobenzene (B2813235), would be one of the products.

Reduction of the nitro group: The nitro group of 4-fluoro-1-isobutoxy-2-nitrobenzene can then be reduced to a primary amino group using standard reducing agents such as tin and hydrochloric acid, or catalytic hydrogenation, to yield the final product, this compound.

The mechanism of electrophilic nitration involves the formation of a nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). organicchemistrytutor.com Subsequent loss of a proton restores the aromaticity of the ring. The reduction of the nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed.

Derivatization Studies of 5 Fluoro 2 Isobutoxyaniline

Introduction to Chemical Derivatization Strategies for Aniline (B41778) Derivatives

Chemical derivatization is a fundamental strategy employed in analytical and synthetic chemistry to modify the structure of a target molecule, such as an aniline derivative, to alter its physicochemical properties. The primary objectives of derivatizing aniline compounds are to improve their thermal stability and volatility for gas chromatography (GC), enhance their detectability for high-performance liquid chromatography (HPLC) or other detection methods, and facilitate their separation and purification from complex matrices. researchgate.net For GC analysis, the polar and often thermolabile nature of the primary amino group in anilines can lead to poor chromatographic performance. thermofisher.com Derivatization converts the -NH2 group into a less polar, more stable, and more volatile functional group, such as an amide or a silyl derivative. researchgate.net

Common derivatization reactions for primary amines include acylation, silylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. nih.gov Acylation with reagents like acetic anhydride or benzoyl chloride is used to improve thermal stability and detectability. researchgate.net Fluorinated acylating agents, such as trifluoroacetylimidazole, are particularly popular as they generate stable, highly volatile derivatives that are sensitive to electron capture detectors (ECD) in GC analysis. researchgate.netacs.org For HPLC, derivatization is often aimed at introducing a chromophoric or fluorophoric tag to the molecule, as many simple anilines lack strong UV absorption or native fluorescence, making them difficult to detect at low concentrations. Reagents like dansyl chloride or o-phthalaldehyde (OPA) are employed to create highly fluorescent derivatives, enabling sensitive detection. researchgate.netresearchgate.net This pre-column derivatization converts small, hydrophilic molecules into larger, more hydrophobic compounds, which can improve their retention and separation on reversed-phase HPLC columns. researchgate.net

Synthesis of N-Substituted 5-Fluoro-2-isobutoxyaniline Derivatives

The primary amino group of this compound is a versatile reaction site for the synthesis of a wide range of N-substituted derivatives. These reactions typically involve the nucleophilic attack of the aniline nitrogen on an electrophilic center. Common strategies include N-acylation, N-alkylation, and the formation of imines (Schiff bases). These derivatizations are crucial for creating new molecules with potentially altered biological activities or for preparing the compound for specific analytical procedures.

N-Acylation: This is a common reaction where this compound is treated with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction yields a stable N-acyl derivative (an amide).

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved using alkyl halides. This reaction can be challenging to control, potentially leading to a mixture of mono- and di-alkylated products. More controlled methods, such as reductive amination, can also be employed where the aniline is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding N-alkyl derivative.

The table below outlines common synthetic routes for N-substituted derivatives of this compound.

| Derivatization Type | Reagent Class | General Reaction | Product Class |

| N-Acylation | Acyl Halide (e.g., Acetyl chloride) | R-COCl, Base | N-Aryl Amide |

| N-Acylation | Acid Anhydride (e.g., Acetic anhydride) | (R-CO)₂O | N-Aryl Amide |

| N-Alkylation | Alkyl Halide (e.g., Methyl iodide) | R-X, Base | Secondary/Tertiary Aryl Amine |

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | R-CHO or R₂CO, Acid catalyst | N-Aryl Imine |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | R-SO₂Cl, Base | N-Aryl Sulfonamide |

Modifications at the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups. The position of the incoming electrophile is directed by the existing substituents: the amino (-NH2) group, the isobutoxy (-OCH₂CH(CH₃)₂) group, and the fluorine (-F) atom.

Amino Group (-NH2): A powerful activating group and an ortho-, para-director.

Isobutoxy Group (-O-isobutyl): An activating group and an ortho-, para-director.

Fluoro Group (-F): A deactivating group due to its electronegativity, but it directs incoming electrophiles to the ortho and para positions.

The combined effect of these groups dictates the regioselectivity of substitution reactions. The strong activating and directing effects of the amino and isobutoxy groups will dominate. The positions ortho and para to the amino group are C4 and C6. The positions ortho and para to the isobutoxy group are C1 (already substituted) and C3. The fluorine is at C5. Given the powerful ortho-, para-directing nature of the amino and alkoxy groups, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are activated by the amino group, and the C3 position, activated by the isobutoxy group. Steric hindrance from the bulky isobutoxy group may influence the substitution pattern, potentially favoring the C4 position.

The following table summarizes potential modifications to the aromatic ring.

| Reaction Type | Reagent | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-5-fluoro-2-isobutoxyaniline |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-5-fluoro-2-isobutoxyaniline |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-5-fluoro-2-isobutoxyaniline |

Strategic Derivatization for Enhanced Analytical Detection and Separation

For analytical purposes, derivatization of this compound is a key step to overcome challenges related to its detection and separation, particularly in trace analysis. thermofisher.com The choice of derivatizing agent is dictated by the analytical technique to be used, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC). acs.org

For Gas Chromatography (GC) , the primary goal is to increase the volatility and thermal stability of the analyte while reducing its polarity. researchgate.net The polar amino group can cause peak tailing and adsorption on the GC column. Acylation, especially with fluorinated reagents like N-trifluoroacetyl, is a highly effective strategy. acs.org The resulting N-trifluoroacetyl derivative is significantly more volatile and stable, and the presence of fluorine atoms enhances its sensitivity for electron capture detection (ECD). researchgate.net

For High-Performance Liquid Chromatography (HPLC) , derivatization is typically performed to attach a moiety that can be easily detected by common HPLC detectors, such as UV-Visible or fluorescence detectors. This is known as pre-column derivatization. Since the native chromophore of this compound may not provide sufficient sensitivity for trace analysis, tagging it with a highly fluorescent group can lower detection limits significantly. researchgate.net The reaction of the primary amino group with a labeling agent creates a stable derivative with excellent detection characteristics.

The table below details common derivatizing agents and their applications in the analysis of aniline derivatives.

| Derivatizing Agent | Analytical Technique | Purpose | Derivative Formed |

| Trifluoroacetic Anhydride (TFAA) | GC-ECD | Increases volatility and electron capture response | N-Trifluoroacetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS/FID | Increases volatility and thermal stability | N-Trimethylsilyl amine |

| Dansyl Chloride | HPLC-Fluorescence | Adds a fluorescent tag for high sensitivity | N-Dansyl sulfonamide |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Adds a fluorescent tag for high sensitivity | Isoindole derivative |

| Fluorescamine | HPLC-Fluorescence | Adds a fluorescent tag for high sensitivity | Fluorescent pyrrolinone |

| Benzoyl Chloride | GC-FID, HPLC-UV | Improves thermal stability and UV detection | N-Benzoyl amide |

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Isobutoxyaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimal molecular geometry of compounds like 5-Fluoro-2-isobutoxyaniline. Methods such as DFT with the B3LYP functional and various basis sets (e.g., 6-311G(d,p)) are commonly used for substituted anilines and related aromatic compounds to predict their structural properties with high accuracy. acs.org

These calculations would begin by optimizing the geometry of this compound to find its lowest energy conformation. This process involves determining key structural parameters. For aniline (B41778) derivatives, computational methods can accurately predict bond lengths, bond angles, and the planarity of the amino group, which is essential for understanding its chemical behavior. pomona.edu The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential, would also be determined. These parameters are crucial for predicting the molecule's reactivity and interaction with other chemical species. rasayanjournal.co.inresearchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | Data not available in the literature |

| C-F Bond Length (Å) | Data not available in the literature |

| C-O Bond Length (Å) | Data not available in the literature |

| C-N-H Bond Angle (°) | Data not available in the literature |

| Aromatic Ring Dihedral Angles (°) | Data not available in the literature |

Note: This table is illustrative of the types of data that would be generated from quantum chemical calculations. No specific computational studies for this compound were found.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. Furthermore, the vibrational frequencies and intensities can be calculated and compared with experimental data to assign specific vibrational modes to the functional groups within the molecule.

The prediction of NMR chemical shifts, especially for ¹H, ¹³C, and ¹⁹F nuclei, is a powerful application of quantum chemistry for structural elucidation. nih.govacs.org DFT methods, often combined with scaling factors, can provide reliable predictions of chemical shifts, which would be instrumental in confirming the structure of this compound and its derivatives. researchgate.netresearchgate.net

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

|---|---|

| Key IR Frequencies (cm⁻¹) | Data not available in the literature |

| ¹³C NMR Chemical Shifts (ppm) | Data not available in the literature |

| ¹⁹F NMR Chemical Shift (ppm) | Data not available in the literature |

| UV-Vis λmax (nm) | Data not available in the literature |

Note: This table illustrates the potential output of computational spectroscopic predictions. No specific studies on this compound were found.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, computational methods could be used to explore various reaction pathways, such as electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr). The reactivity of fluoroarenes in SNAr reactions is a subject of significant computational and experimental interest. nih.govacs.org

By mapping the potential energy surface, the activation energies for different reaction pathways can be calculated, allowing for the prediction of the most favorable reaction mechanism. Transition state theory can be applied to calculate reaction rate constants. For instance, in an SNAr reaction, calculations would identify the transition state structure and its associated energy barrier, providing insight into the reaction kinetics. masterorganicchemistry.com

Table 3: Theoretical Reaction Pathway Analysis for a Hypothetical Reaction of this compound

| Reaction Parameter | Calculated Value |

|---|---|

| Activation Energy (kcal/mol) | Data not available in the literature |

| Transition State Geometry | Data not available in the literature |

| Reaction Enthalpy (kcal/mol) | Data not available in the literature |

Note: This table represents the type of data that would be generated from theoretical studies on reaction pathways. No such studies for this compound were found.

Conformational Analysis of this compound

The isobutoxy group in this compound has several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the dihedral angles of the flexible side chain and calculating the energy at each step. nih.gov

Computational methods can be used to calculate the rotational barriers between different conformers. biomedres.usbiomedres.us Understanding the conformational landscape is important as the geometry of the molecule can significantly influence its physical properties and biological activity. For substituted benzenes, the orientation of the substituent relative to the aromatic ring can impact electronic effects and steric interactions. rsc.org

Table 4: Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Global Minimum | Data not available in the literature | Data not available in the literature |

| Local Minima | Data not available in the literature | Data not available in the literature |

| Rotational Barriers | Data not available in the literature | Data not available in the literature |

Note: This table is a template for the expected results from a conformational analysis. No specific studies on this compound were found.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent environment, would offer insights into its conformational flexibility, solvation, and interactions with its surroundings. rsc.org

Table 5: Potential Outputs from Molecular Dynamics Simulations of this compound

| Property | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Data is not available in the literature. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. Data is not available in the literature. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. Data is not available in the literature. |

Note: This table describes typical analyses performed on molecular dynamics simulation trajectories. No simulation data for this compound is available in the literature.

Applications of 5 Fluoro 2 Isobutoxyaniline in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature detailing the specific use of 5-Fluoro-2-isobutoxyaniline as a precursor in the synthesis of complex organic molecules. While related compounds, such as 5-fluoro-2-iodoaniline, are cited as crucial intermediates in the creation of pharmaceuticals and fine chemicals, similar synthetic pathways originating from this compound have not been reported. The potential for the amino and fluoro groups to direct specific chemical transformations remains unexplored, and as such, its role as a building block in complex synthesis is purely speculative at this time.

Utilization in Material Science and Polymer Chemistry

The application of this compound in material science and polymer chemistry is another area where specific research findings are wanting. Generally, fluorinated compounds are sought after for their ability to impart unique properties to polymers, such as thermal stability, chemical resistance, and altered electronic characteristics. However, no studies have been published that specifically incorporate the this compound moiety into polymer chains or investigate its effects on material properties. Consequently, there are no research findings or data tables to present regarding its utilization in this field.

Application as a Building Block for Specialty Chemicals

The term "specialty chemicals" encompasses a wide range of high-value products. While it is plausible that this compound could serve as a foundational structure for such chemicals, there is no documented evidence of its use in this capacity. The synthesis of specialty chemicals often relies on well-characterized and readily available starting materials with predictable reactivity. The lack of published data on this compound suggests it has not been widely adopted or explored for the development of new specialty chemical products.

Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The anilino group of this compound provides a reactive handle for the construction of various heterocyclic rings. However, a review of the literature does not yield any examples of novel heterocyclic systems that have been synthesized using this specific scaffold. While the synthesis of fluorinated heterocycles is a vibrant area of research, with many studies detailing the creation of complex structures from various fluorinated precursors, this compound has not been featured in these developments.

Crystallographic Analysis and Solid State Characteristics of 5 Fluoro 2 Isobutoxyaniline

Single Crystal X-ray Diffraction for Absolute Structure Determination

For a molecule like 5-Fluoro-2-isobutoxyaniline, this technique would definitively confirm the connectivity of the atoms and the geometry of the aniline (B41778) ring, the isobutoxy group, and the fluorine substituent. The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing the atomic coordinates, unit cell dimensions, and other important parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C10H14FNO |

| Formula Weight | 183.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through single-crystal X-ray diffraction. No experimental data is currently available for this compound.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical and materials science fields. For instance, the chemotherapeutic agent 5-fluorouracil (B62378) is known to exist in at least two polymorphic forms. researchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. For this compound, crystal engineering studies would involve investigating how different crystallization conditions (e.g., solvent, temperature, pressure) might lead to the formation of different polymorphs.

Intermolecular Interactions and Packing Arrangements in the Solid State

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. In the case of this compound, several types of interactions would be expected to play a significant role:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···O bonds with neighboring molecules. The fluorine atom and the oxygen of the isobutoxy group could act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom could also participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

π-π Stacking: The aromatic aniline rings can interact through π-π stacking, contributing to the stability of the crystal lattice. Analysis of the crystal packing in a related compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, revealed π-π stacking interactions. elsevierpure.com

The interplay of these interactions would determine the specific three-dimensional arrangement of the molecules in the solid state. A study on the influence of fluorine substitution in para-halogeno anilines highlighted the key role of hydrogen and halogen bonds in the formation of noncovalent interactions. researchgate.net

Impact of Crystalline Form on Chemical Behavior

The crystalline form of a compound can have a significant impact on its chemical behavior. Different polymorphs can have different dissolution rates, which can affect the bioavailability of a pharmaceutical compound. The stability of different crystalline forms can also vary, with some being more prone to degradation than others.

For this compound, identifying and characterizing different polymorphic forms would be essential for understanding its chemical properties in the solid state. For example, the presence of strong intermolecular hydrogen bonds in a particular crystalline form might lead to a higher melting point and lower solubility compared to a form with weaker interactions. While no specific studies on this compound are available, the principles of how crystalline form influences chemical behavior are well-established in the field of solid-state chemistry.

Future Research Trajectories for 5 Fluoro 2 Isobutoxyaniline

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

Traditional synthetic routes for substituted anilines often rely on energy-intensive processes that may involve hazardous reagents and generate significant chemical waste. specchemonline.com A primary future objective is the development of green and sustainable synthetic methods for 5-Fluoro-2-isobutoxyaniline and its derivatives. Research in this area is expected to focus on several key strategies that align with the principles of green chemistry. ijtsrd.com

One promising avenue is the use of catalysis to create more efficient and environmentally benign reactions. This includes the exploration of photocatalysis, which utilizes visible light to drive chemical transformations, potentially reducing the need for harsh reaction conditions. mdpi.com Another approach involves electrocatalysis, where electrical current facilitates the reduction of nitroaromatic precursors using protons and electrons from the electrolysis of water, thereby minimizing by-products. specchemonline.com The development of novel organocatalytic systems, which avoid the use of precious or toxic metals, also presents a viable path forward for the selective oxidation or functionalization of aniline (B41778) derivatives. rsc.org

Future synthetic strategies will likely emphasize:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. acs.org

Energy Efficiency: Developing syntheses that can be performed at ambient temperature and pressure, reducing energy consumption. nih.govnih.gov

Catalytic Approaches: Investigating novel metal, organo-, and biocatalysts to improve reaction selectivity and yield while minimizing waste. ijtsrd.com

A comparison of conventional versus potential green synthetic approaches is outlined below.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Energy Input | High temperature and pressure | Ambient temperature and pressure (e.g., photocatalysis) |

| Catalysts | Often precious or heavy metals | Benign catalysts (e.g., Magnesium sulphate), organocatalysts, redox mediators |

| Reagents | Corrosive acids, toxic anhydrides | Water, air, mild reagents |

| By-products | Significant chemical waste, acid sludges | Minimal by-products, recyclable components |

| Overall Process | Multi-step, energy-intensive, hazardous | One-pot reactions, scalable, safer |

This table provides a generalized comparison of synthetic approaches.

Development of Advanced Analytical Methods for Trace Analysis

As the applications of this compound expand, particularly in fields requiring high purity, the need for ultrasensitive analytical methods to detect and quantify trace-level impurities becomes critical. Future research will focus on pushing the limits of detection and providing more comprehensive characterization of this and related fluorinated compounds.

For specific quantification and identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains a cornerstone technique. nih.govnih.gov Future work will likely involve the development of highly specific LC-MS/MS methods tailored for this compound, capable of detecting it at exceptionally low concentrations in diverse samples. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) techniques, such as LC-Orbitrap and LC-QTOF (quadrupole time-of-flight), will be instrumental in non-targeted screening to identify previously unknown derivatives, metabolites, or degradation products. acs.orgchromatographyonline.com

Key areas for future analytical development include:

Enhanced Sensitivity: Lowering the limits of detection (LOD) and quantification (LOQ) for trace analysis.

Matrix Effect Reduction: Developing more robust sample preparation techniques to minimize interference from complex sample matrices. chromatographyonline.com

Non-Targeted Screening: Employing HRMS to identify the full spectrum of related fluorinated compounds in a sample. acs.org

Standardization: Creating certified reference materials to ensure accuracy and inter-laboratory comparability of results.

| Analytical Technique | Application for this compound | Future Research Focus |

| Combustion Ion Chromatography (CIC) | Total Organic Fluorine (TOF) screening | Improving combustion efficiency for different matrices; standardization. acs.orgnih.gov |

| LC-MS/MS | Targeted quantification of the parent compound and known derivatives. nih.gov | Method development for ultra-trace levels; miniaturization. |

| LC-HRMS (Orbitrap, QTOF) | Non-targeted screening for unknown metabolites and impurities. chromatographyonline.com | Building spectral libraries; improving data processing workflows. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Structural elucidation and quantification without a reference standard. | Overcoming low sensitivity through advanced instrumentation and techniques. nih.gov |

This interactive table summarizes advanced analytical methods and their future development trajectories.

Investigation of Uncharted Reactivity Profiles

The unique electronic nature of the this compound ring, influenced by the ortho-alkoxy (activating, ortho-para directing) and meta-fluoro (deactivating, ortho-para directing) substituents relative to the amino group, suggests a complex and potentially novel reactivity profile. The amino group is a powerful activating group, strongly directing electrophiles to the ortho and para positions. nih.gov However, the interplay between the fluorine and isobutoxy groups could lead to unexpected regioselectivity in electrophilic aromatic substitution reactions.

Future investigations should systematically explore this reactivity. For instance, reactions like nitration, halogenation, and Friedel-Crafts acylation could yield product distributions that differ from simpler aniline derivatives. Furthermore, the compound is a prime candidate for the Sandmeyer reaction , which transforms the amino group via a diazonium salt into a wide range of other functionalities, including halides, cyano, and hydroxyl groups. ucla.edubyjus.comwikipedia.org The stability and reactivity of the intermediate diazonium salt will be influenced by the substituents, potentially opening pathways to novel derivatives that are otherwise difficult to synthesize. nih.govnih.gov

Research should also delve into the potential for this molecule to undergo biotransformation or environmental degradation, which could reveal novel dehalogenation or metabolic pathways. Studies on fluorinated anilines have shown that biodehalogenation can occur through reactive (semi)quinoneimine intermediates, a process that is highly dependent on the substitution pattern. nih.gov

Design of Next-Generation Molecules based on the this compound Framework

The this compound scaffold is a valuable starting point for the design of new molecules in medicinal chemistry and materials science. The strategic incorporation of fluorine is a well-established strategy in drug discovery to enhance crucial properties of a lead compound. nih.govtandfonline.compharmacyjournal.org

The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.gov The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond. tandfonline.com Additionally, the high electronegativity of fluorine can alter the acidity (pKa) of the nearby amino group, which can in turn influence the molecule's solubility, membrane permeability, and bioavailability. tandfonline.comnih.gov

The isobutoxy group provides lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and improve passage across biological membranes. The combination of these two groups makes the this compound framework a promising platform for developing new therapeutic agents. Future research will likely involve using this scaffold as a building block to synthesize libraries of compounds for screening against various biological targets. The concept of bioisosterism , where a fluorine atom or a fluorinated group replaces a hydrogen atom or a methyl group, can be applied to fine-tune the potency and selectivity of drug candidates. selvita.compatsnap.comctppc.org

Key molecular design strategies include:

Improving Pharmacokinetic Profiles: Using the fluoro-isobutoxy substitution pattern to optimize absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com

Enhancing Target Binding: Leveraging the electronic effects of fluorine to increase binding affinity and selectivity for specific enzymes or receptors. nih.gov

Scaffold for Combinatorial Chemistry: Using the aniline functional group as a handle to attach a wide variety of other chemical moieties, creating large libraries of novel compounds for high-throughput screening.

| Property Influenced by Fluorine | Impact on Drug Design |

| Metabolic Stability | Increased half-life and bioavailability by blocking metabolic hotspots. nih.gov |

| Binding Affinity | Enhanced interactions with target proteins through altered electronic properties. nih.gov |

| Lipophilicity | Improved membrane permeability and absorption. nih.gov |

| pKa Modulation | Optimized ionization state for better solubility and target engagement. tandfonline.com |

This table summarizes the strategic role of fluorine in designing next-generation molecules.

常见问题

Q. What are the recommended synthetic routes for 5-Fluoro-2-isobutoxyaniline, and how do reaction conditions influence yield?

The synthesis of substituted anilines like this compound typically involves nucleophilic aromatic substitution or catalytic amination. For example, analogous compounds (e.g., 5-methyl-2-(2-phenylethoxy)aniline) are synthesized via alkoxylation of nitroarenes followed by reduction . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side reactions like over-reduction or dehalogenation.

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Confirm the structure using a combination of -NMR (to identify aromatic protons and isobutoxy CH/CH signals), -NMR (to verify fluorine substitution at the 5-position), and FT-IR (to detect NH stretching at ~3400 cm). Mass spectrometry (ESI-MS or GC-MS) should match the molecular ion peak to the theoretical molecular weight (CHFNO: 183.23 g/mol). Cross-referencing with databases like PubChem or CAS Common Chemistry ensures accuracy .

Q. What solubility properties are critical for handling this compound in aqueous vs. organic media?

Substituted anilines are generally hydrophobic due to aromatic rings and alkyl ether groups. Solubility screening in solvents like DMSO (for stock solutions), ethanol, or dichloromethane is recommended. Aqueous solubility can be enhanced via pH adjustment (e.g., protonation of NH in acidic conditions). For analogs like 5-Fluoro-2-hydroxybenzoic acid, solubility in PBS (pH 7.4) is <1 mg/mL, suggesting similar challenges for this compound .

Advanced Research Questions

Q. How do electronic effects of the fluoro and isobutoxy groups influence the reactivity of this compound in coupling reactions?

The electron-withdrawing fluoro group activates the aromatic ring toward electrophilic substitution at the para position, while the isobutoxy group (electron-donating) directs reactivity to the ortho/para positions. In Suzuki-Miyaura couplings, the NH group may require protection (e.g., acetylation) to prevent side reactions. Computational modeling (DFT) can predict regioselectivity, as seen in studies of similar trifluoromethoxy-substituted anilines .

Q. What stability challenges arise during long-term storage of this compound, and how can degradation be mitigated?

Aniline derivatives are prone to oxidation and photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation products like quinones or dimerized species. Storage recommendations include inert atmospheres (argon), amber glass vials, and temperatures ≤ -20°C. LC-MS monitoring identifies major degradation pathways, as applied to fluorescein isothiocyanate analogs .

Q. What analytical methods are suitable for quantifying trace impurities in this compound batches?

High-resolution LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) detects impurities at ppm levels. For halogenated byproducts, ICP-MS quantifies residual fluorine or bromine. Method validation follows USP guidelines, including LOQ (<0.1%) and repeatability (RSD <2%), as demonstrated in quality control protocols for 5-Fluoro-2-hydroxybenzoic acid .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Meta-analysis using databases like Scopus (filtered for chemistry-focused studies from 2015–2020) identifies trends, while dose-response curves and mechanistic studies (e.g., kinase inhibition profiling) clarify structure-activity relationships. For example, 5-Fluorouracil studies highlight the importance of metabolic activation pathways, which may apply to fluoro-aniline analogs .

Methodological Notes

- Literature Review : Use Scopus with search terms like "this compound" AND (synthesis OR stability), limiting to chemistry articles (2015–2025) to avoid outdated protocols .

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst lot numbers) and instrument calibration details, as minor variations significantly impact results in fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |